molecular formula C20H24N2O B5884699 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide

Cat. No. B5884699
M. Wt: 308.4 g/mol
InChI Key: KIXXWAOPPLUJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide, also known as Isradipine, is a calcium channel blocker that is widely used in scientific research applications. Isradipine is a potent and selective blocker of L-type calcium channels, which are important for regulating calcium influx in various cells.

Mechanism of Action

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide acts by selectively blocking L-type calcium channels, which are responsible for regulating calcium influx in various cells. Calcium influx through L-type channels is important for regulating muscle contraction, neurotransmitter release, and gene expression. By blocking L-type calcium channels, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide reduces calcium influx and thereby modulates various physiological processes.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide reduces blood pressure by relaxing vascular smooth muscle and reducing peripheral resistance. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide also protects against neuronal damage by reducing calcium influx and oxidative stress. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has been shown to improve cognitive function by enhancing synaptic plasticity and reducing amyloid beta accumulation.

Advantages and Limitations for Lab Experiments

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has several advantages as a tool for scientific research. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide is a potent and selective blocker of L-type calcium channels, which makes it a valuable tool for studying the role of calcium channels in various physiological and pathological processes. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide is also relatively easy to use and has a well-established safety profile. However, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has some limitations as a tool for scientific research. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can have off-target effects on other calcium channels, which can complicate data interpretation. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can also have dose-dependent effects, which require careful titration to obtain consistent results.

Future Directions

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has several potential future directions for scientific research. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can be used to study the role of calcium channels in various diseases, such as Alzheimer's disease, Parkinson's disease, and hypertension. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can also be used to develop new therapies for these diseases by modulating calcium influx. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can also be used to study the role of calcium channels in cancer, immune function, and metabolism. Further research is needed to fully understand the potential of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide as a tool for scientific research and therapeutic development.
Conclusion:
In conclusion, 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide is a potent and selective blocker of L-type calcium channels that has been extensively used in scientific research applications. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has several advantages as a tool for scientific research, including its selectivity and ease of use. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has also shown promise as a therapeutic agent for various diseases. Further research is needed to fully understand the potential of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide as a tool for scientific research and therapeutic development.

Synthesis Methods

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide can be synthesized using a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by the condensation of 2-aminobenzaldehyde with 3,4-dihydroisoquinoline in the presence of acetic acid. The resulting product is then reacted with isopropylmagnesium chloride to form the corresponding ketone. Finally, the ketone is reduced with sodium borohydride to obtain 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide.

Scientific Research Applications

2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has been extensively used in scientific research as a tool to study the role of calcium channels in various physiological and pathological processes. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has been shown to be effective in reducing blood pressure, protecting against neuronal damage, and improving cognitive function. 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-isopropylphenyl)acetamide has also been used to study the role of calcium channels in cardiac function, insulin secretion, and smooth muscle contraction.

properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-15(2)18-9-5-6-10-19(18)21-20(23)14-22-12-11-16-7-3-4-8-17(16)13-22/h3-10,15H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXXWAOPPLUJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide

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